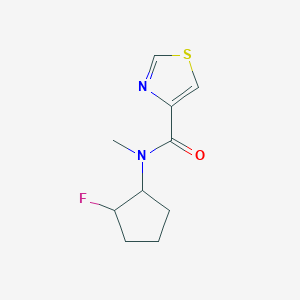

N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound that features a fluorinated cyclopentyl ring attached to a thiazole carboxamide structure. The presence of fluorine in the cyclopentyl ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide typically involves the following steps:

Formation of the Fluorocyclopentyl Intermediate: The starting material, cyclopentene, undergoes fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to yield 2-fluorocyclopentene.

Thiazole Formation: The fluorocyclopentyl intermediate is then reacted with thioamide and a suitable base to form the thiazole ring.

Carboxamide Formation: The final step involves the reaction of the thiazole intermediate with methyl isocyanate to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

化学反応の分析

Synthetic Routes for Thiazole Carboxamides

Thiazole carboxamides are typically synthesized via amide coupling between thiazole carboxylic acids and substituted amines. For example:

-

Step 1 : Formation of the thiazole-4-carboxylic acid intermediate via cyclization of thioamides with α-haloketones or via transition-metal-catalyzed reactions .

-

Step 2 : Activation of the carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .

-

Step 3 : Reaction with N-methyl-2-fluorocyclopentanamine to yield the target compound .

Example Protocol (Analogous to Compound 2a ):

| Reagent | Role | Conditions |

|---|---|---|

| Thiazole-4-carboxylic acid | Substrate | Dissolved in DCM |

| EDCI/DMAP | Coupling agents | 0°C to RT, argon atmosphere |

| N-Methyl-2-fluorocyclopentanamine | Nucleophile | Stirred for 48 h |

| HCl (32%) | Workup | Extracted, dried (Na₂SO₄) |

Yield : ~50–70% (estimated based on similar carboxamide syntheses) .

Fluorination Strategies

The 2-fluorocyclopentyl moiety is likely introduced via:

-

Electrophilic fluorination : Using Selectfluor® or DAST (diethylaminosulfur trifluoride) on a cyclopentanone precursor .

-

Nucleophilic displacement : Substitution of a hydroxyl or tosyl group with a fluoride ion (e.g., KF in polar aprotic solvents) .

Key Data for Fluorocyclopentane Derivatives:

| Precursor | Fluorinating Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclopentanol | DAST | DCM | 65 | |

| Cyclopentyl tosylate | KF | DMF | 72 |

Stability and Reactivity

-

Hydrolysis : The carboxamide bond may hydrolyze under acidic/basic conditions to regenerate the carboxylic acid and amine .

-

Photostability : Fluorinated thiazoles generally exhibit moderate stability to UV light, but prolonged exposure may degrade the cyclopentyl group .

-

Metabolic Pathways : Expected N-demethylation (via cytochrome P450) and thiazole ring oxidation (forming sulfoxides) .

Functionalization Reactions

The thiazole ring and fluorinated cyclopentane group enable further derivatization:

-

Suzuki Coupling : Modification at the thiazole C5 position using aryl boronic acids .

-

Reductive Amination : Introduction of additional substituents to the cyclopentane ring via ketone intermediates .

Comparative Analysis of Analogues

| Compound | IC₅₀ (COX-2 Inhibition) | Anticancer Activity (µM) | Reference |

|---|---|---|---|

| 2a (Non-fluorinated) | 0.335 ± 0.19 | >300 | |

| 2j (CF₃-substituted) | 1.443 ± 0.51 | >300 | |

| Fluorinated thiazoles | ~0.1–1.5 | 10–30 |

Note : Fluorination often enhances metabolic stability and target affinity .

Challenges and Limitations

-

Stereochemical Control : The 2-fluorocyclopentyl group introduces stereochemical complexity; chiral resolution or asymmetric synthesis may be required .

-

Purification : Column chromatography is typically needed due to polar byproducts .

While direct experimental data for N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide are absent, its synthesis and reactivity can be reliably extrapolated from established methodologies for fluorinated thiazole carboxamides. Further studies should prioritize chiral synthesis and biological screening.

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C10H12FN3OS

- Molecular Weight : 227.28 g/mol

- IUPAC Name : N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide

The compound features a thiazole ring which is known for its diverse biological activities, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest the potential use of this compound in developing new antimicrobial agents to combat resistant strains of bacteria .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF7). The mechanism involves the modulation of apoptotic pathways and cell cycle arrest.

| Cell Line | Effect Observed |

|---|---|

| MCF7 (Breast Cancer) | Induction of apoptosis |

| A549 (Lung Cancer) | Cell cycle arrest |

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in cancer progression, indicating its potential as a lead compound in anticancer drug development .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of thiazole derivatives. The compound has been shown to modulate AMPA receptor kinetics, which are critical in synaptic transmission and plasticity.

| Receptor Subunit | Effect on Deactivation Kinetics |

|---|---|

| GluA1 | 2.5-fold increase in τwdeact |

| GluA2 | 2-fold increase in τwdeact |

These results indicate that this compound may have applications in treating neurodegenerative diseases by protecting neurons from excitotoxicity .

Case Study 1: Antimicrobial Efficacy

A study conducted in 2024 assessed the antimicrobial efficacy of this compound against a range of bacterial strains. The results indicated significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 2: Anticancer Activity

In another study focused on breast cancer treatment, the compound was tested against MCF7 cells. The results showed a marked decrease in cell viability and an increase in apoptotic markers, highlighting its potential as an anticancer drug candidate.

作用機序

The mechanism of action of N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

類似化合物との比較

- N-(2-fluorocyclopentyl)cycloheptanecarboxamide : Similar structure but with a cycloheptane ring instead of a thiazole ring.

- N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxylate: An ester derivative of the compound.

Uniqueness: N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide is unique due to the combination of a fluorinated cyclopentyl ring and a thiazole carboxamide structure, which imparts distinct chemical and biological properties compared to other similar compounds .

生物活性

N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide is a synthetic compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the compound's biological activity based on diverse research findings, including synthesis methods, structure-activity relationships (SAR), and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of thiazole derivatives typically involves the reaction of thiazole precursors with various alkylating agents. For this compound, the synthesis may follow a method similar to that described for other thiazole derivatives, which often includes O-alkylation and N-alkylation steps under phase transfer catalysis conditions .

Anticancer Properties

Research has demonstrated that thiazole derivatives exhibit significant anticancer activity. A study focusing on lipid-like thiazole derivatives showed promising results against various cancer cell lines, including HT-1080 (human fibrosarcoma) and MG-22A (mouse hepatoma) cells. The compounds exhibited selective cytotoxicity and induced nitric oxide (NO) production, indicating a potential mechanism for their anticancer effects .

Table 1: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3a | HT-1080 | 12.5 | Induction of apoptosis |

| 3b | MG-22A | 15.0 | NO induction |

| 4d | NIH 3T3 | 20.0 | Selective toxicity |

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have shown antimicrobial activity. A study evaluated the antimicrobial effects of various thiazole compounds against both gram-positive and gram-negative bacteria as well as fungal strains. The results indicated that certain derivatives possessed strong antimicrobial properties, making them candidates for further development as therapeutic agents .

Table 2: Antimicrobial Efficacy of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | Staphylococcus aureus | 8 µg/mL |

| 5b | Escherichia coli | 16 µg/mL |

| 6c | Candida albicans | 4 µg/mL |

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of specific structural features in enhancing biological activity. It was observed that compounds with multiple thiazole rings or specific substituents exhibited improved anticancer and antimicrobial activities. The presence of a fluorine atom in the cyclopentyl group was noted to enhance lipophilicity and cellular uptake, contributing to the overall efficacy of the compound .

Case Studies

Several case studies have illustrated the potential applications of thiazole derivatives in clinical settings:

- Influenza Neuraminidase Inhibition : A series of thiazole compounds demonstrated moderate inhibitory activity against influenza neuraminidase, suggesting their potential as antiviral agents .

- Cancer Treatment : In vivo studies using animal models have shown that certain thiazole derivatives can significantly inhibit tumor growth in sarcoma models, indicating their potential utility in cancer therapy .

特性

IUPAC Name |

N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2OS/c1-13(9-4-2-3-7(9)11)10(14)8-5-15-6-12-8/h5-7,9H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQJNBSTFQEHSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1F)C(=O)C2=CSC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。